3,3-Diphenylpropanenitrile
Overview
Description
3,3-Diphenylpropanenitrile is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Activity in Organic Synthesis
3,3-Diphenylpropanenitrile and its derivatives have been explored for their catalytic activity in various organic reactions. For instance, a derivative, 2-Methyl-3,3-diphenyl-1-(2,4,6-tri-t-butylphenyl)-1,3-diphosphapropene, acted as a chelating ligand for transition metal complexes. These complexes, particularly the palladium complex, showed catalytic activity in the Sonogashira coupling reaction, a critical process in organic synthesis (Liang, Nishide, Ito, & Yoshifuji, 2003).
Synthesis and Characterization of Complex Compounds
The compound has also been used in the synthesis and characterization of complex metal-based molecules. An example includes its role in the preparation of diamine(diphosphine)ruthenium(II) complexes for catalytic hydrogenation of α,β-Unsaturated Ketones (Wu, Lindner, Mayer, Jiang, Krishnan, & Bertagnolli, 2005). These findings are crucial for advancing organometallic chemistry and catalysis.
Application in Electronic Devices
In the field of electronics, derivatives of this compound have been used in the fabrication of organic light-emitting diodes (OLEDs). For example, Pt(II) complexes derived from this compound have been employed in OLEDs to reduce aggregation-induced quenching, improving electroluminescent performance and suggesting potential applications in organic memory devices (Blondel, Delarue, Lopes, Ladeira-Mallet, Alary, Renaud, & Sasaki, 2017).
Organic Synthesis and Oxidation Reactions
Additionally, this compound derivatives have been used to synthesize new cobalt(II) phthalocyanine complexes, which demonstrated catalyticactivity for the oxidation of cyclohexene. These complexes selectively oxidized cyclohexene to give 2-cyclohexene-1-ol as a major product, showcasing their potential as catalysts in organic synthesis and industrial applications (Saka, Bıyıklıoğlu, Kantekin, & Kani, 2013).
Photochemical Applications
The compound has also been explored in photochemical applications. A study highlighted the selective sequential addition of diphenyl diselenide to ethyl propiolate and isocyanides upon irradiation with near-UV light, indicating the compound's potential in developing photochemically active materials (Ogawa, Doi, Tsuchii, & Hirao, 2001).
Mechanism of Action
Safety and Hazards
3,3-Diphenylpropanenitrile is associated with several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H315-H319 (causes skin irritation and serious eye irritation) . Precautionary measures include avoiding breathing its dust or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Biochemical Analysis
Biochemical Properties
3,3-Diphenylpropanenitrile serves as a versatile building block and starting material in the synthesis of other organic compounds .
Cellular Effects
It is known to act as a precursor for synthesizing pharmaceutical drugs and as a reference compound in analytical chemistry .
Molecular Mechanism
Its structure comprises a propionitrile group attached to a phenyl ring on each side of the carbon chain . This structure allows it to participate in various chemical reactions, contributing to its role in organic synthesis and pharmaceutical research .
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a high purity of >=97.5% as determined by HPLC .
Properties
IUPAC Name |
3,3-diphenylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INERKLNEVAZSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177402 | |
Record name | 3,3-Diphenylpropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2286-54-6 | |
Record name | β-Phenylbenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2286-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Diphenylpropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002286546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Diphenylpropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-diphenylpropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-Diphenylpropionitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVN7LFX3U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.